molecular formula C15H13BrN2O4S2 B409523 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine CAS No. 397284-00-3

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Cat. No.: B409523
CAS No.: 397284-00-3
M. Wt: 429.3g/mol
InChI Key: DGWVBMHMDWKKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a chemical research reagent designed for use in laboratory research. This compound features a bromophenylsulfonyl (brosyl) group, a common protecting group and pharmacophore in medicinal chemistry that can influence the physicochemical properties and bioactivity of molecules . Compounds containing sulfonyl groups adjacent to heterocyclic systems, similar to this one, are frequently investigated as potential inhibitors for various biological targets, such as the phosphoinositide 3-kinase (PI3K) pathway, which is a key focus in oncology research . Furthermore, the presence of a nitroaromatic group suggests potential for research into nitroreductase-activated prodrugs, a mechanism explored in the development of anti-infective agents, such as those active against Mycobacterium tuberculosis . Researchers can utilize this multifunctional compound in hit-to-lead optimization campaigns, crystal structure studies to analyze intermolecular interactions like C-Br...π bonds , and in the synthesis of more complex molecules. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S2/c16-12-3-7-14(8-4-12)24(21,22)17-9-10-23-15(17)11-1-5-13(6-2-11)18(19)20/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWVBMHMDWKKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Solvents : Dichloromethane (DCM) or chloroform are typically employed due to their ability to dissolve both aromatic sulfonyl chlorides and thiazolidine derivatives.

  • Base : Triethylamine (TEA) is used stoichiometrically to neutralize hydrochloric acid (HCl) generated during the reaction, preventing side reactions and ensuring efficient proton abstraction.

  • Temperature : Reactions are conducted at room temperature or under mild heating (25–40°C), depending on the reactivity of the sulfonyl chloride.

Table 1: Standard Reaction Parameters for Sulfonylation

ParameterDetails
Starting Materials4-Bromobenzenesulfonyl chloride, 2-(4-nitrophenyl)thiazolidine
SolventDichloromethane or chloroform
BaseTriethylamine (1.0–1.2 equivalents)
Reaction Time4–6 hours (monitored by TLC)
WorkupExtraction with water, drying over Na₂SO₄, solvent evaporation
PurificationColumn chromatography (silica gel, hexane/ethyl acetate gradient)

Mechanistic Insights

The reaction mechanism involves two critical steps:

  • Deprotonation : Triethylamine abstracts a proton from the secondary amine of 2-(4-nitrophenyl)thiazolidine, generating a nucleophilic amine anion.

  • Nucleophilic Attack : The amine anion attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride, leading to the displacement of chloride and formation of the sulfonamide bond.

The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the sulfonyl chloride, while the bromine substituent stabilizes the intermediate through resonance effects.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like DCM facilitate the dissolution of sulfonyl chlorides and thiazolidines while minimizing side reactions. Comparative studies with tetrahydrofuran (THF) and dimethylformamide (DMF) revealed that DCM provides optimal reaction rates and yields (>75% in pilot-scale trials).

Catalytic Enhancements

Although the base (TEA) is stoichiometric, catalytic amounts of 4-dimethylaminopyridine (DMAP) have been explored to accelerate the reaction. DMAP acts as a nucleophilic catalyst, transiently binding to the sulfonyl chloride and enhancing its electrophilicity. Pilot experiments demonstrated a 15% reduction in reaction time with 5 mol% DMAP.

Temperature Modifications

Elevating the temperature to 40°C marginally improves reaction kinetics but risks decomposition of the sulfonyl chloride. Controlled heating under reflux (40°C in DCM) is recommended for substrates with steric hindrance.

Comparative Analysis with Related Thiazolidine Sulfonylation

The synthesis of 3-((4-bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine shares similarities with other thiazolidine sulfonylation protocols. For example, the preparation of 3-((4-methylphenyl)sulfonyl)-2-phenylthiazolidine follows an analogous pathway but uses toluene as the solvent and pyridine as the base. Key differences include:

Table 2: Comparison of Sulfonylation Methods for Thiazolidine Derivatives

Parameter3-((4-Bromophenyl)sulfonyl) Derivative3-((4-Methylphenyl)sulfonyl) Derivative
Sulfonyl Chloride4-Bromobenzenesulfonyl chloride4-Methylbenzenesulfonyl chloride
BaseTriethylaminePyridine
SolventDCM/chloroformToluene
YieldNot reported68–72%
PurificationColumn chromatographyRecrystallization (ethanol/water)

The choice of base significantly impacts reaction efficiency. Pyridine, while effective, often requires longer reaction times compared to triethylamine.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

4-Bromobenzenesulfonyl chloride is moisture-sensitive, necessitating anhydrous conditions. In-situ generation of the sulfonyl chloride from its corresponding sulfonic acid (via treatment with PCl₅) has been proposed but remains untested for this compound.

Byproduct Formation

Competing reactions, such as over-sulfonylation or oxidation of the thiazolidine ring, are mitigated by maintaining a 1:1 molar ratio of sulfonyl chloride to thiazolidine and avoiding strong oxidizing agents .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

    Substitution: The sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Introduction of new functional groups in place of the sulfonyl or bromophenyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a sulfonyl group and two aromatic substitutions (4-bromophenyl and 4-nitrophenyl). Its molecular formula is C15H13BrN2O4S2C_{15}H_{13}BrN_{2}O_{4}S_{2}, with a molecular weight of approximately 429.31 g/mol. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-nitrophenyl)thiazolidine under basic conditions, often using dichloromethane or chloroform as solvents along with triethylamine as a base to neutralize by-products formed during the reaction .

Chemistry

In the field of chemistry, 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. For example, the nitro group can be reduced to an amine, while the sulfonyl group can be replaced by other nucleophiles .

Biology

The compound's structural similarity to certain biological molecules makes it a candidate for studying enzyme inhibition . Preliminary studies suggest that it may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage. This interaction could have implications for metabolic disorders .

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a pharmaceutical intermediate . Its thiazolidine structure is associated with diverse pharmacological properties, including anticancer and antimicrobial activities. For instance, thiazolidine derivatives have shown significant anticancer properties in various studies . The presence of both bromophenyl and nitrophenyl groups may enhance antimicrobial activity by improving lipophilicity, allowing better penetration through bacterial membranes .

Research indicates that 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine exhibits several biological activities:

  • Anticancer Activity : Studies have highlighted the potential of thiazolidine derivatives in inhibiting tumor growth and interacting with cancer cell pathways .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that this compound may also possess significant antimicrobial effects .
  • Anti-inflammatory and Antioxidant Effects : Thiazolidine derivatives are noted for their ability to modulate inflammatory pathways, which is critical in managing chronic diseases where inflammation plays a key role .

Case Studies and Research Findings

Recent studies have explored related compounds that share structural similarities with 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine:

  • Antimicrobial Evaluation : A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Research involving thiazol-2-amine derivatives assessed their binding modes with receptors using molecular docking techniques, revealing insights into their potential therapeutic applications against cancer .
  • In Silico Studies : Investigations into acetylcholinesterase inhibitors based on thiazole structures highlighted the importance of molecular dynamics simulations in understanding binding interactions relevant to Alzheimer’s disease treatment .

Mechanism of Action

The mechanism by which 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfonyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity and binding affinity to enzymatic targets .
  • Bulkier substituents (e.g., benzo[d][1,3]dioxole in NW05) may enhance stability but reduce solubility .

Anti-inflammatory Activity

Compounds with sulfonyl and halogenated phenyl groups, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibit 59.5% inhibition of inflammation at 20 mg/kg, comparable to indomethacin (64.3%) .

Antiviral Activity

Thiazolidine derivatives with bromophenyl groups, such as 1-(4-bromophenyl)-N-hydroxy-pyrazole-3-carboxamide, demonstrate potent anti-H5N1 activity (EC₅₀ = 12 µM) . The nitro group in the target compound may further enhance interactions with viral protease active sites, though this requires experimental validation.

Antimicrobial Synergy

Thiazolidine NJ20 enhances the efficacy of norfloxacin against resistant bacteria, likely through disruption of efflux pumps or biofilm formation . The sulfonyl group in the target compound could similarly potentiate antibiotics by altering bacterial membrane permeability.

Physicochemical Properties

Predicted properties of the target compound and analogs are compared below:

Property 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine 3-[(4-Ethoxyphenyl)sulfonyl]-2-(4-methylphenyl)thiazolidine
Molecular Weight (g/mol) ~463.3 (calculated) 363.49
Density (g/cm³) ~1.3 (estimated) 1.264
Boiling Point (°C) ~540 (predicted) 538.2
pKa ~-7.5 (estimated) -7.77

Notes:

  • High molecular weight (>400 g/mol) may limit blood-brain barrier penetration, a common challenge in sulfone-containing drugs .

Mechanistic Insights from Sulfone Derivatives

Sulfones are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammation . The bromophenyl and nitrophenyl groups in the target compound may synergistically block these enzymes, similar to indomethacin derivatives . Additionally, sulfonyl groups can chelate metal ions in viral proteases, explaining the anti-H5N1 activity observed in related compounds .

Biological Activity

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-nitrophenyl)thiazolidine under basic conditions, typically using solvents like dichloromethane or chloroform and a base such as triethylamine. The structure can be represented as follows:

C13H10BrN2O2S\text{C}_{13}\text{H}_{10}\text{BrN}_2\text{O}_2\text{S}

The biological activity of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and nitrophenyl groups may inhibit enzyme activity, while the thiazolidine ring can stabilize these interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound's structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance, thiazolidin-4-ones have demonstrated significant anticancer properties, which may extend to 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine due to structural similarities .

Antimicrobial Properties

Thiazolidines are also noted for their antimicrobial effects. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. The presence of the bromophenyl and nitrophenyl groups may enhance this activity by increasing lipophilicity, allowing better penetration through bacterial membranes .

Anti-inflammatory and Antioxidant Effects

Thiazolidine derivatives have been reported to possess anti-inflammatory and antioxidant properties. These effects are critical in managing chronic diseases where inflammation plays a key role. The ability of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine to modulate inflammatory pathways warrants further investigation .

Research Findings and Case Studies

Study Focus Findings
Biological Activities of Thiazolidin-4-OnesHighlighted antioxidant, anticancer, anti-inflammatory activities; structure-activity relationships discussed.
Thiazole DerivativesInvestigated various thiazole-bearing compounds showing significant antimicrobial activity comparable to standard drugs.
Novel Synthesis RoutesDeveloped new thiazolidine derivatives with promising biological profiles; suggested further exploration in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.